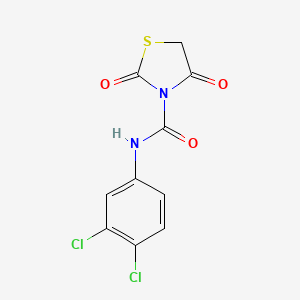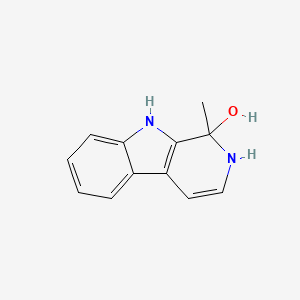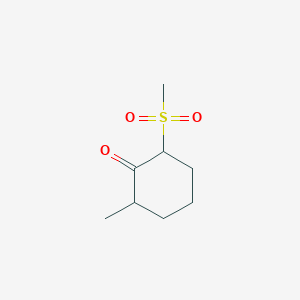![molecular formula C11H20O4Si B14357285 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione CAS No. 93642-69-4](/img/structure/B14357285.png)
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is an organosilicon compound characterized by the presence of an oxolane-2,5-dione ring and an ethoxy(dimethyl)silyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione typically involves the reaction of oxolane-2,5-dione with a suitable silylating agent. One common method is the reaction of oxolane-2,5-dione with ethoxy(dimethyl)silane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The ethoxy(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy(dimethyl)silyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of silylated intermediates.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione involves the interaction of its functional groups with specific molecular targets. The ethoxy(dimethyl)silyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing ones. The oxolane-2,5-dione ring can act as a reactive site for nucleophilic attack, leading to the formation of new compounds.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{3-[Methoxy(dimethyl)silyl]propyl}oxolane-2,5-dione
- 3-{3-[Ethoxy(trimethyl)silyl]propyl}oxolane-2,5-dione
- 3-{3-[Ethoxy(dimethyl)silyl]butyl}oxolane-2,5-dione
Uniqueness
3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione is unique due to the specific combination of its functional groups. The presence of both the ethoxy(dimethyl)silyl group and the oxolane-2,5-dione ring provides distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
93642-69-4 |
|---|---|
Fórmula molecular |
C11H20O4Si |
Peso molecular |
244.36 g/mol |
Nombre IUPAC |
3-[3-[ethoxy(dimethyl)silyl]propyl]oxolane-2,5-dione |
InChI |
InChI=1S/C11H20O4Si/c1-4-14-16(2,3)7-5-6-9-8-10(12)15-11(9)13/h9H,4-8H2,1-3H3 |
Clave InChI |
YYISBHBCJBKKBS-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)CCCC1CC(=O)OC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



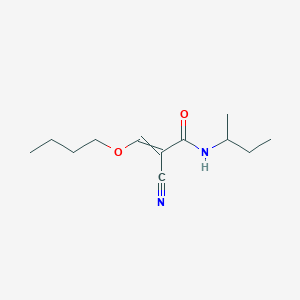

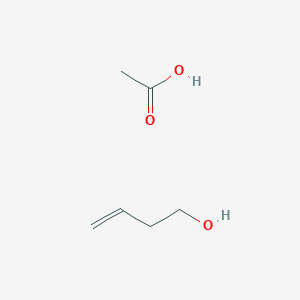
![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)
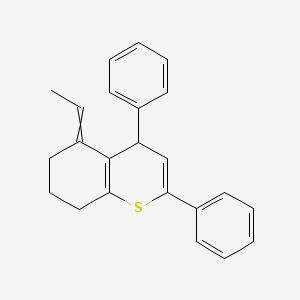
![(But-2-ene-1,4-diyl)bis[dimethyl(4-methylphenyl)silane]](/img/structure/B14357239.png)
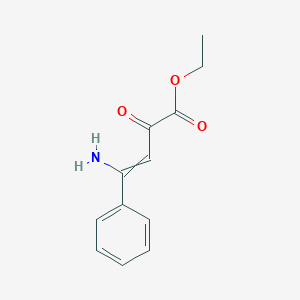
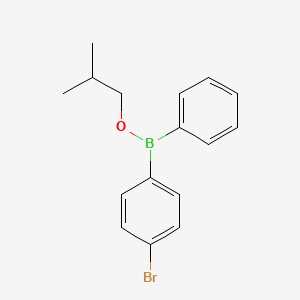
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
